5-bromo-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-chlorobenzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. Its structure includes a tert-butyl group at the N1 position, a 4-oxo moiety at the pyrimidine ring, and a 2-chlorobenzamide substituent at the C5 position, further substituted by a 5-bromo atom. Its molecular formula is inferred as C₁₇H₁₆BrClN₅O₂, with a molecular weight of approximately 445.7 g/mol, higher than analogs lacking halogen substituents .
Properties
IUPAC Name |
5-bromo-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN5O2/c1-16(2,3)23-13-11(7-20-23)15(25)22(8-19-13)21-14(24)10-6-9(17)4-5-12(10)18/h4-8H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWSBFHHNPKSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-chlorobenzamide typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in organic solvents . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromo or chloro groups are replaced by other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium.
Scientific Research Applications
5-bromo-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects . The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs vary in substituents on the pyrazolo[3,4-d]pyrimidine core and the attached acyl/benzamide groups. Key examples include:
Key Observations :
- Halogen vs. Non-Halogen Substituents: The target’s bromo and chloro groups increase molecular weight and polarity compared to analogs with methoxy (5b, ) or nitro (5c, ) groups. Halogens may enhance lipophilic interactions in biological systems.
Physical Properties
- Melting Points : Halogenated compounds often exhibit higher melting points due to stronger intermolecular forces. For example, 5a (258–260°C, ) has a higher melting point than nitro-substituted 5c (244–246°C, ), suggesting halogen effects dominate over nitro groups in crystal packing. The target compound’s melting point is unreported but expected to exceed 260°C based on structural trends.
- Solubility : The tert-butyl group in the target compound and may reduce aqueous solubility compared to analogs with polar substituents (e.g., 5d’s 3,4-dimethoxybenzylidene group, ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
